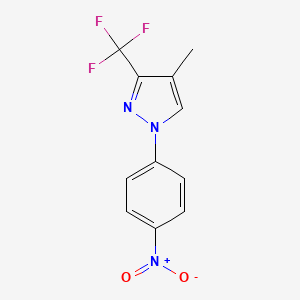

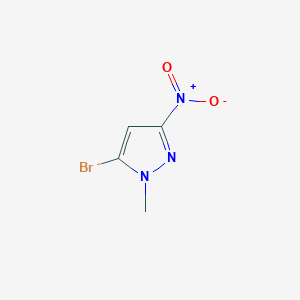

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Méthyl-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole est un composé organique synthétique caractérisé par ses caractéristiques structurales uniques, notamment un cycle pyrazole substitué par des groupes méthyle, nitrophényle et trifluorométhyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-Méthyl-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole implique généralement des réactions organiques en plusieurs étapes.

Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone en conditions acides ou basiques.

Introduction du groupe trifluorométhyle : Cette étape implique souvent l'utilisation d'agents trifluorométhylant tels que l'iodure de trifluorométhyle ou les sulfonates de trifluorométhyle en présence d'une base.

Nitration : La dernière étape implique la nitration du cycle phényle en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et des rendements, ainsi que l'utilisation de réactifs plus sûrs et plus rentables.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Méthyl-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe méthyle peut être oxydé en acide carboxylique en utilisant des agents oxydants forts comme le permanganate de potassium.

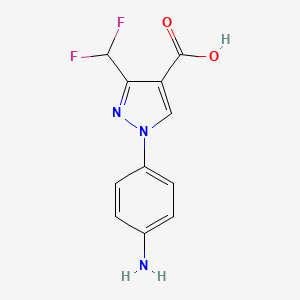

Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile, en particulier en conditions basiques.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrogène gazeux avec du palladium sur carbone, poudre de fer avec de l'acide chlorhydrique.

Substitution : Hydrure de sodium, tert-butylate de potassium.

Principaux produits

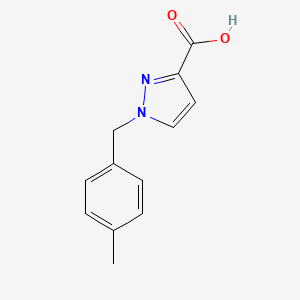

Oxydation : 4-Carboxy-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole.

Réduction : 4-Méthyl-1-(4-aminophényl)-3-(trifluorométhyl)-1H-pyrazole.

Substitution : Divers pyrazoles substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Ses substituants uniques en font un intermédiaire précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie

En recherche biologique, les dérivés de ce composé sont étudiés pour leur potentiel d'inhibiteurs enzymatiques ou de modulateurs de récepteurs. Le groupe trifluorométhyle est connu pour améliorer l'activité biologique de nombreux composés.

Médecine

La chimie médicinale explore ce composé pour ses propriétés thérapeutiques potentielles. Le groupe nitrophényle peut être modifié pour créer des dérivés ayant des activités anti-inflammatoires, antimicrobiennes ou anticancéreuses.

Industrie

Dans le secteur industriel, ce composé est utilisé dans le développement d'agrochimiques, tels que les herbicides et les insecticides, en raison de sa capacité à interagir avec les cibles biologiques des ravageurs.

Mécanisme d'action

Le mécanisme d'action du 4-Méthyl-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole dépend de son application spécifique. En chimie médicinale, il peut agir en inhibant des enzymes ou des récepteurs spécifiques. Le groupe trifluorométhyle peut améliorer l'affinité de liaison aux cibles biologiques, tandis que le groupe nitrophényle peut participer à diverses interactions, telles que les liaisons hydrogène et l'empilement π-π.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. The nitrophenyl group can be modified to create derivatives with anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mécanisme D'action

The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity to biological targets, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Méthyl-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole : Unique en raison de la combinaison des groupes trifluorométhyle et nitrophényle.

4-Méthyl-1-(4-aminophényl)-3-(trifluorométhyl)-1H-pyrazole : Structure similaire mais avec un groupe amino au lieu d'un groupe nitro.

4-Méthyl-1-(4-nitrophényl)-3-(chlorométhyl)-1H-pyrazole : Structure similaire mais avec un groupe chlorométhyle au lieu d'un groupe trifluorométhyle.

Unicité

La présence à la fois de groupes trifluorométhyle et nitrophényle dans le 4-Méthyl-1-(4-nitrophényl)-3-(trifluorométhyl)-1H-pyrazole le rend unique. Le groupe trifluorométhyle améliore la lipophilie et la stabilité métabolique, tandis que le groupe nitrophényle peut s'engager dans diverses interactions électroniques, ce qui rend ce composé particulièrement polyvalent dans différentes applications.

Propriétés

Formule moléculaire |

C11H8F3N3O2 |

|---|---|

Poids moléculaire |

271.19 g/mol |

Nom IUPAC |

4-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C11H8F3N3O2/c1-7-6-16(15-10(7)11(12,13)14)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3 |

Clé InChI |

ZPCQGYNUDPAVTI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(N=C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)

![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)

![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10905606.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10905613.png)

![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)

![(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905642.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10905650.png)